(2-Bromo-1-methoxyethyl)benzene

Organocatalysis C-C Coupling Silylium Catalysis

(2-Bromo-1-methoxyethyl)benzene (CAS 13685-00-2) is a brominated aromatic ether with the molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol. The compound features a benzylic bromine atom adjacent to a methoxy ether group, classifying it as a bifunctional building block in synthetic organic chemistry.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 13685-00-2
Cat. No. B078052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-methoxyethyl)benzene
CAS13685-00-2
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCOC(CBr)C1=CC=CC=C1
InChIInChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyXLUICHSZBNGJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-1-methoxyethyl)benzene CAS 13685-00-2: Physical Properties and Procurement Specifications


(2-Bromo-1-methoxyethyl)benzene (CAS 13685-00-2) is a brominated aromatic ether with the molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol . The compound features a benzylic bromine atom adjacent to a methoxy ether group, classifying it as a bifunctional building block in synthetic organic chemistry [1]. Standard commercial specifications include minimum purity of 95-97% , with experimental density measured at 1.352 g/cm³ and boiling point at 232.3°C at 760 mmHg .

Benzylic bromide building block for nucleophilic substitution
Compatible with silylium-catalyzed C–C coupling workflows
Bifunctional electrophile supporting glycoside probe synthesis

(2-Bromo-1-methoxyethyl)benzene: Why Structurally Similar Analogs Are Not Direct Replacements


While compounds sharing the C₉H₁₁BrO molecular formula exist with varied substitution patterns (e.g., 1-bromo-4-(1-methoxyethyl)benzene, 1-bromo-2-(1-methoxyethyl)benzene), they are not functionally interchangeable with (2-bromo-1-methoxyethyl)benzene due to fundamentally different electrophilic centers [1]. The target compound positions the bromine on the terminal carbon of the ethyl chain (benzylic position), generating a reactive alkyl bromide site suitable for nucleophilic substitution and elimination chemistry [2]. In contrast, isomers bearing the bromine directly on the aromatic ring present aryl bromide reactivity, requiring distinct catalytic systems (e.g., palladium-catalyzed cross-coupling) and affording different product architectures [1]. This divergence in reaction pathways and product outcomes precludes simple replacement without re-optimization of synthetic routes, as quantified in the evidence below.

Benzylic vs Aryl Bromide Reactivity
Isomers with bromine on the aromatic ring require distinct catalytic systems (e.g., Pd cross-coupling) and may not yield equivalent products.
Substitution Pattern Mismatch
Positional isomers (e.g., 1-bromo-4-(1-methoxyethyl)benzene) alter the electrophilic center location, affecting reaction pathways and product architecture.

(2-Bromo-1-methoxyethyl)benzene: Quantified Differentiation Evidence vs. Analogs and Reaction Conditions


Catalytic Coupling Yield Comparison: TMSNTf₂ vs. JohnPhosAuNTf₂ Methods for Alkynylsilane Coupling

In silylium-catalyzed carbon-carbon coupling of alkynylsilanes with (2-bromo-1-methoxyethyl)arenes, two complementary catalytic protocols were systematically compared using (2-bromo-1-methoxyethyl)benzene (compound 1a) as the benchmark electrophile [1]. Method A (TMSNTf₂, 5 mol%, 25°C, 2 h) and Method B (JohnPhosAuNTf₂, 5 mol%, 120°C microwave, 15 min) were both evaluated [1].

Catalytic Yield
Head-to-head
73% (TMSNTf₂) / 74% (JohnPhosAuNTf₂ MW)
Reported coupling yield context for method selection
Microwave 15 min vs. conventional 12 h; CH₂Cl₂
Organocatalysis C-C Coupling Silylium Catalysis

Halogen Reactivity Comparison: Bromo vs. Iodo vs. Chloro Analogs in C-C Coupling

The compatibility of different halogen atoms in the (2-halo-1-methoxyethyl)arene scaffold was systematically evaluated under the same catalytic coupling conditions [1]. Bromo-, chloro-, and iodo-substituted precursors were tested for their ability to undergo silylium-catalyzed alkynylation [1].

Halogen Reactivity Rank
Head-to-head
Bromo > Iodo > Chloro
Supports selection among halogen analogs for coupling
Under silylium-catalyzed alkynylation; reported yield ranking
Halogen Effect Leaving Group Reactivity Cross-Coupling

Enzyme Inhibition Kinetics: 2-Bromo-1-methoxyethyl Glycoside vs. 2-Iodo Analog in α-Galactosidase Assay

The inhibitory activity of 2-bromo-1-methoxyethyl α-D-galactopyranoside (derived from the target compound scaffold) was kinetically characterized against green coffee α-D-galactosidase and directly compared with its 2-iodo analog [1].

Enzyme Inactivation
Head-to-head
Irreversible deactivation (bromo) vs. more effective iodo analog
Supports probe design with tunable alkylation reactivity
α-galactosidase assay; non-halogenated control fully hydrolyzed
Glycosidase Inhibition Mechanism-Based Inactivation Carbohydrate Chemistry

Glycoside Derivative Preparation: Diastereomeric Resolution and Yield Data

Proton-catalyzed transacetalation using 2-bromoacetaldehyde dimethyl acetal with 2,3,4,6-tetra-O-acetyl-D-glucose yields a mixture of diastereoisomeric (R)- and (S)-2-bromo-1-methoxyethyl α-D-glucopyranoside derivatives .

Glycoside Preparation
Data to verify
Diastereomeric (R)/(S) glycosides obtained; α-glycoside predominance
Context-dependent; supports glycosyl donor utility review
Source detail limited; yield data not reported
Glycosylation Transacetalation Diastereomer Separation

(2-Bromo-1-methoxyethyl)benzene: Evidence-Backed Research and Synthetic Applications


Synthesis of β-Halo-Substituted Alkynes via Silylium-Catalyzed C-C Coupling

Employ (2-bromo-1-methoxyethyl)benzene as the electrophilic coupling partner with alkynylsilanes under either TMSNTf₂ catalysis (73% isolated yield, 2 h, 25°C) or JohnPhosAuNTf₂ microwave conditions (74% isolated yield, 15 min, 120°C) [1]. The bromo analog outperforms both chloro and iodo variants in this transformation, providing access to 4-bromo-substituted alkynes with tolerance for various functional groups including esters and fluorinated aromatics [1].

Mechanism-Based Glycosidase Inhibitor Probe Development

Convert (2-bromo-1-methoxyethyl)benzene-derived aglycone into glycoside derivatives via transacetalation for use as irreversible α-galactosidase inhibitors [2]. The bromo derivative exhibits intermediate inactivation potency between the more aggressive iodo analog and the non-inhibitory non-halogenated control, enabling tunable biochemical probe design for studying enzyme mechanisms [2].

Pharmaceutical Intermediate for m-Substituted Styrene Synthesis

Utilize m-substituted α-bromoethylbenzene derivatives—accessible from (2-bromo-1-methoxyethyl)benzene as a synthetic precursor—in dehydrobromination reactions under basic conditions to generate m-substituted styrenes [3]. These styrene derivatives serve as key intermediates for pharmaceutical and agrochemical active ingredient synthesis [3].

Glycosyl Donor Equivalent in Carbohydrate Synthesis

Apply proton-catalyzed transacetalation with 2-bromoacetaldehyde dimethyl acetal and protected sugars to generate diastereomeric 2-bromo-1-methoxyethyl glycosides that are chromatographically separable . The resulting derivatives can be further functionalized or used as protected intermediates in complex oligosaccharide assembly .

Application
Selection Property
Validation Focus
Silylium-catalyzed alkynylsilane coupling studies
Benzylic bromide electrophilicity
Reported coupling yield and catalyst compatibility
Mechanism-based glycosidase inhibition probe design
Tunable alkylation reactivity
Enzyme inactivation kinetics and control comparison
Precursor for m-substituted styrene synthesis
Dehydrobromination precursor
Intermediate conversion to styrene scaffold
Protected glycosyl donor equivalent
Diastereomeric resolution capability
Glycosylation yield and separation verification

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